molecular formula C25H19FN2O3S2 B2730935 7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione CAS No. 1212402-59-9

7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione

Cat. No. B2730935
CAS RN: 1212402-59-9
M. Wt: 478.56
InChI Key: JVFCVUDVYQULRM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains several functional groups and rings, including a fluorophenyl group, a phenyl group, and a thiazolo-thiopyrano-isoindole trione group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving imidazoles and tetraynes . These reactions can involve the formation of multiple new C–C and C–O bonds .


Molecular Structure Analysis

The molecular structure of this compound likely involves several fused rings, given the presence of the thiazolo, thiopyrano, and isoindole groups . The fluorophenyl and phenyl groups are likely attached to this core structure .

Scientific Research Applications

Synthesis and Biological Properties

A study by Hutchinson et al. (2001) explores the synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. These compounds, including derivatives of the 7-fluoro-benzothiazole, demonstrated potent cytotoxicity in human breast cancer cell lines but were inactive against other cell types. This indicates potential for targeted cancer therapy applications (Hutchinson et al., 2001).

Analytical Biochemistry

Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for high-performance liquid chromatography of amino acids. This method demonstrates the compound's application in analytical biochemistry for sensitive detection of small molecules (Watanabe & Imai, 1981).

Chemical and Spectral Characteristics

Kurzer and Langer (1990) researched on 7,10a-methanocycloocta[c,d]indazoles, which are structurally related to the given compound. They provided insights into the chemical and spectral characteristics of these compounds, enhancing understanding of their properties and potential applications (Kurzer & Langer, 1990).

Cytotoxicity and Antitumor Agents

Fadda et al. (2012) synthesized new thiophene and pyrazole derivatives, evaluated for in vitro and in vivo cytotoxicity against cancer cells. Their research points to the potential use of similar fluorinated compounds in developing antitumor agents (Fadda et al., 2012).

Fluorescent Probes and Sensing Applications

Tanaka et al. (2001) discussed the use of fluorinated benzoxazoles and benzothiazoles in fluorescent probes for sensing metal cations. This indicates the compound's potential in developing sensitive detection tools for various applications (Tanaka et al., 2001).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activities. This could involve in vitro testing against various cell lines, as has been done with similar compounds .

properties

IUPAC Name

14-(4-fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O3S2/c26-12-6-8-13(9-7-12)28-23(29)18-14-10-15(19(18)24(28)30)20-17(14)16(11-4-2-1-3-5-11)21-22(32-20)27-25(31)33-21/h1-9,14-20H,10H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFCVUDVYQULRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)SC6=C(C3C7=CC=CC=C7)SC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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